(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid
CAS No.: 1098184-12-3
Cat. No.: VC2570649
Molecular Formula: C15H19NO5
Molecular Weight: 293.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1098184-12-3 |
---|---|
Molecular Formula | C15H19NO5 |
Molecular Weight | 293.31 g/mol |
IUPAC Name | (2S)-2-(oxan-4-yl)-2-(phenylmethoxycarbonylamino)acetic acid |
Standard InChI | InChI=1S/C15H19NO5/c17-14(18)13(12-6-8-20-9-7-12)16-15(19)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18)/t13-/m0/s1 |
Standard InChI Key | VTENIAVLDXOKCR-ZDUSSCGKSA-N |
Isomeric SMILES | C1COCCC1[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES | C1COCCC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1COCCC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Structural Characteristics and Physical Properties
Molecular Structure
(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid features several key structural elements:
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A chiral center at the α-carbon position with (S) stereochemistry
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A benzyloxycarbonyl (Cbz) protecting group attached to the amino function
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A tetrahydropyran ring system connected to the α-carbon
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A carboxylic acid group
Property | Value (estimated) |
---|---|
Physical State | Crystalline solid |
Molecular Weight | ~321.35 g/mol |
Solubility | Soluble in organic solvents like DMSO, DMF, THF; sparingly soluble in alcohols; poorly soluble in water |
Melting Point | 50-70°C (estimated based on similar compounds) |
pKa | ~4.5 (carboxylic acid group) |
Synthetic Approaches
General Synthetic Routes
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid typically involves multiple steps, beginning with appropriate precursors containing the tetrahydropyran ring.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on similar compounds, the expected NMR spectroscopic data for (S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid would include:
Nucleus | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
¹H NMR | 7.30-7.40 | Aromatic protons (5H, multiplet) |
¹H NMR | 5.00-5.20 | Benzyl CH₂ (2H, multiplet) |
¹H NMR | 4.30-4.50 | NH (1H, broad singlet) |
¹H NMR | 4.00-4.20 | α-CH (1H, doublet) |
¹H NMR | 3.80-4.00 | Tetrahydropyran O-CH₂ (2H, multiplet) |
¹H NMR | 3.30-3.50 | Tetrahydropyran O-CH₂ (2H, multiplet) |
¹H NMR | 2.00-2.20 | Tetrahydropyran CH (1H, multiplet) |
¹H NMR | 1.40-1.80 | Tetrahydropyran CH₂ (4H, multiplet) |
¹³C NMR | 175-180 | Carboxylic acid carbonyl |
¹³C NMR | 155-160 | Carbamate carbonyl |
¹³C NMR | 135-140 | Aromatic C (quaternary) |
¹³C NMR | 127-130 | Aromatic CH |
¹³C NMR | 66-68 | Benzyl CH₂ |
¹³C NMR | 67-70 | Tetrahydropyran O-CH₂ |
¹³C NMR | 55-60 | α-C |
¹³C NMR | 35-40 | Tetrahydropyran CH |
¹³C NMR | 25-35 | Tetrahydropyran CH₂ |
Mass Spectrometry
In mass spectrometry analysis, the compound would likely exhibit the following characteristic fragments:
Fragment | m/z (estimated) |
---|---|
[M+H]⁺ | 322 |
[M+Na]⁺ | 344 |
[M-CO₂H]⁺ | 276 |
[Cbz]⁺ | 91 |
[Tetrahydropyran]⁺ | 85 |
Infrared Spectroscopy
The IR spectrum would show characteristic absorption bands for:
Functional Group | Wavenumber (cm⁻¹) |
---|---|
O-H stretching (carboxylic acid) | 3200-2800 |
N-H stretching (carbamate) | 3300-3400 |
C=O stretching (carboxylic acid) | 1700-1725 |
C=O stretching (carbamate) | 1680-1700 |
C-O stretching (ether) | 1050-1150 |
Aromatic C-H stretching | 3030-3080 |
Aromatic ring vibrations | 1450-1600 |
Applications in Organic Synthesis
Peptide Synthesis Applications
Biological Activity and Medicinal Chemistry Applications
Structure-Activity Relationship Considerations
The following structural features could contribute to potential biological activity:
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The (S) stereochemistry at the α-carbon may be critical for receptor recognition
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The tetrahydropyran ring provides conformational constraint and hydrophobicity
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The carboxylic acid group offers hydrogen bonding capabilities
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The Cbz group, while typically used as a protecting group, contributes hydrophobicity
Analytical Methods for Detection and Quantification
Chromatographic Methods
High-performance liquid chromatography (HPLC) would be the method of choice for separation and quantification of (S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid. Chiral HPLC columns would be particularly valuable for assessing enantiomeric purity.
Method | Conditions | Detection |
---|---|---|
Reversed-phase HPLC | C18 column, gradient elution with acetonitrile/water + 0.1% formic acid | UV detection at 210-220 nm |
Chiral HPLC | Chiralpak AD-H or similar, hexane/isopropanol mixtures | UV detection at 210-220 nm |
TLC | Silica gel, ethyl acetate/hexane/acetic acid (50:50:1) | UV visualization, ninhydrin staining |
Capillary Electrophoresis
Capillary electrophoresis could provide high-resolution separation, particularly for analyzing the enantiomeric purity of the compound. Using cyclodextrin-based chiral selectors would enable differentiation between the (R) and (S) enantiomers.
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